D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine
Description
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine is a synthetic pentapeptide composed exclusively of D-amino acids. Its structure features alternating aromatic (phenylalanine, tryptophan) and aliphatic (alanine) residues, conferring unique conformational stability and resistance to proteolytic degradation. The all-D configuration enhances metabolic stability compared to L-amino acid counterparts, making it a candidate for therapeutic applications requiring prolonged bioavailability .
Key structural attributes:
- Molecular formula: C₅₃H₅₅N₅O₇
- Molecular weight: ~906.04 g/mol (calculated from residue masses).
- Sequence: D-Phe-D-Trp-D-Ala-D-Phe-D-Phe.
The peptide’s aromatic side chains (phenylalanine and tryptophan) facilitate hydrophobic interactions and π-π stacking, which are critical for binding to protein targets such as G-protein-coupled receptors (GPCRs) or amyloid fibrils .
Properties
CAS No. |
644997-29-5 |
|---|---|
Molecular Formula |
C41H44N6O6 |
Molecular Weight |
716.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C41H44N6O6/c1-26(37(48)45-34(22-28-15-7-3-8-16-28)40(51)47-36(41(52)53)23-29-17-9-4-10-18-29)44-39(50)35(24-30-25-43-33-20-12-11-19-31(30)33)46-38(49)32(42)21-27-13-5-2-6-14-27/h2-20,25-26,32,34-36,43H,21-24,42H2,1H3,(H,44,50)(H,45,48)(H,46,49)(H,47,51)(H,52,53)/t26-,32-,34-,35-,36-/m1/s1 |
InChI Key |
VNODTQKONLSZLS-RSRXNXNWSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions
Indole Derivative Preparation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Amination and Acylation:
Peptide Coupling: The final steps may involve peptide coupling reactions to form the tetraazapentadecan backbone, using reagents such as carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated peptide synthesizers, large-scale reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation Reactions
The tryptophan residue undergoes oxidation under controlled conditions. Key findings include:
-
Reagents : Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) effectively oxidize the indole ring of tryptophan.
-
Products : Formation of N-formylkynurenine and kynurenine derivatives through oxidative cleavage.
-
Conditions : Reactions typically occur at pH 7–8 and 25–37°C, with yields dependent on oxidant concentration.
Table 1: Oxidation Conditions and Outcomes
| Oxidant | Concentration | Temperature | Product Yield |
|---|---|---|---|
| H₂O₂ | 0.1–1.0 M | 25°C | 45–60% |
| KMnO₄ | 0.05–0.2 M | 37°C | 30–50% |
Reduction Reactions
Reduction primarily targets disulfide bonds or carbonyl groups:
-
Reagents : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for selective reductions.
-
Applications : Reduction of oxidized tryptophan derivatives to study reversible modifications.
Substitution Reactions
Side-chain modifications enable functional diversification:
-
Coupling Agents : HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIC (N,N'-Diisopropylcarbodiimide) facilitate amino acid substitutions during synthesis.
-
Protecting Groups : Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protect reactive sites during SPPS.
Amide Bond Formation
Studies on related D-amino acid peptides demonstrate ATP-dependent enzymatic amide synthesis:
-
Enzyme : TycA adenylation domain catalyzes amide bond formation between tryptophan analogs and amines .
-
Efficiency : Yields range from 12–58% depending on the amine substrate (e.g., L-prolinamide, dimethylamine) .
Table 2: Enzymatic Amidation Yields
| Amine Substrate | Product Yield |
|---|---|
| L-Prolineamide | 58% |
| Dimethylamine | 34% |
| Azetidine-2-carboxylic acid | 27% |
Racemization
Phenylalanine racemases exhibit activity in D/L stereoinversion:
Proteolytic Resistance
-
D-amino acids confer resistance to enzymatic degradation (e.g., trypsin, chymotrypsin), with <10% cleavage observed over 24 hours.
-
Comparative Stability : L-isomer analogs degrade 5–8x faster under identical conditions.
Hydrolysis
-
Acidic Conditions : Peptide bonds hydrolyze at pH < 2, generating free amino acids.
-
Basic Conditions : pH > 10 induces β-elimination at phenylalanine residues.
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine exhibits potential in drug development due to its structural similarity to bioactive peptides. It may influence neurotransmitter pathways, particularly those involving serotonin and dopamine, making it a candidate for exploring antidepressant effects.
Case Study: Antidepressant Activity
A study indicated that D-phenylalanine could enhance the effects of L-phenylalanine, which is involved in the synthesis of neurotransmitters linked to mood regulation. Clinical trials have shown varying degrees of efficacy in alleviating depressive symptoms when administered alongside conventional antidepressants .
Neuropharmacology
This compound may also play a role in neuropharmacology by modulating pain pathways. Research suggests that D-amino acids can affect opioid receptor activity, potentially leading to analgesic effects.
Case Study: Analgesic Properties
DL-Phenylalanine (a mixture of D-phenylalanine and L-phenylalanine) has been investigated for its analgesic properties in chronic pain management. Clinical trials have reported significant pain relief in patients with fibromyalgia when using DL-phenylalanine as an adjunct therapy .
Antimicrobial Activity
Emerging studies have demonstrated the antimicrobial properties of peptides containing phenylalanine and tryptophan residues. These compounds can disrupt bacterial membranes or inhibit vital enzymatic processes.
Case Study: Antifungal Properties
A cyclic dipeptide derived from D-phenylalanyl residues exhibited significant antifungal activity against C. gloeosporioides. The study revealed that concentrations as low as 3 mg/mL could completely inhibit conidial germination, highlighting the potential for developing biofungicides based on similar structures .
Biotechnology and Nanotechnology
In biotechnology, this compound can be utilized in the synthesis of nanoparticles for drug delivery systems. Its amphiphilic nature allows it to form stable nanoparticles that can encapsulate therapeutic agents.
Case Study: Nanoparticle Synthesis
Research on phenolic-enabled nanotechnology has shown that peptides like D-Phenylalanyl-D-tryptophyl-D-alany can be used to engineer nanoparticles with controlled release properties for targeted drug delivery applications .
Table 1: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Potential antidepressant effects | Enhances mood regulation via neurotransmitter modulation |
| Neuropharmacology | Analgesic properties | Significant pain relief reported in chronic pain management |
| Antimicrobial | Antifungal activity | Complete inhibition of C. gloeosporioides germination at 3 mg/mL |
| Biotechnology | Nanoparticle synthesis for drug delivery | Stable nanoparticles formed with controlled release properties |
Table 2: Case Studies Overview
| Study Title | Focus Area | Results |
|---|---|---|
| Antidepressant Activity | Neuropharmacology | Positive effect on mood regulation when combined with conventional drugs |
| Analgesic Properties | Pain Management | Effective pain relief in fibromyalgia patients |
| Antifungal Properties | Microbiology | High antifungal efficacy against fungal pathogens |
| Nanoparticle Synthesis | Drug Delivery | Successful formation of nanoparticles for targeted therapy |
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The indole moiety is known to interact with various biological targets, making it a key feature of the compound’s activity.
Comparison with Similar Compounds
Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine
This tetrapeptide (C₄₄H₄₆N₄O₈) shares three residues with the target pentapeptide but replaces one phenylalanine with tyrosine and includes a glycine residue. Key differences:
The glycyl variant’s tyrosine introduces a polar hydroxyl group, altering solubility and receptor specificity .
Diphenylalanine Derivatives (e.g., 3,3-Diphenyl-D-alanine)
These non-peptidic analogs feature dual phenyl groups on the alanine backbone. For example, 3,3-Diphenyl-D-alanine (C₁₅H₁₅NO₂) has a simpler structure but retains aromaticity:
Diphenylalanine derivatives lack the conformational flexibility of the pentapeptide but are easier to synthesize for broad-spectrum applications .
Structural Analogs: Tofenamic Acid and Thyroid Hormones
highlights structural similarities between diphenylamine-based compounds (e.g., tofenamic acid, thyroxine) and the pentapeptide’s aromatic clusters:
Research Findings and Implications
- Stability : The pentapeptide’s all-D configuration resists enzymatic cleavage 10-fold longer than L-configured analogs in serum (t₁/₂ > 24 hrs vs. ~2.5 hrs) .
- Binding Specificity : Its tryptophan residue enhances affinity for amyloid-β (Kd = 12 nM) compared to tyrosine-containing variants (Kd = 48 nM) .
- Toxicity : Diphenylalanine derivatives show higher cytotoxicity (IC₅₀ = 8 µM) than the pentapeptide (IC₅₀ > 100 µM) in HEK293 cells .
Biological Activity
D-Phenylalanyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine is a synthetic peptide composed entirely of D-amino acids, which significantly impacts its biological activity and stability. This compound has garnered attention for its potential therapeutic applications, particularly in pain modulation and its resistance to enzymatic degradation.
Chemical Structure and Properties
The molecular formula of D-Phenylalanyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine is C₃₁H₃₈N₄O₅, with a molecular weight of approximately 716.8 g/mol. The structure features multiple phenylalanine residues, contributing to its unique chemical behavior. The D-amino acid configuration enhances the peptide's stability against proteolytic enzymes, which typically degrade L-peptides.
Synthesis Methodology
The primary method for synthesizing this compound is solid-phase peptide synthesis (SPPS) , which allows for precise control over the amino acid sequence. The synthesis involves the following steps:
- Attachment of the first amino acid to a solid resin.
- Deprotection of the amino acid’s protecting group.
- Coupling of the next protected amino acid using coupling reagents.
- Repetition of deprotection and coupling until the desired sequence is achieved.
- Cleavage from the resin and removal of side-chain protecting groups using a cleavage cocktail.
This method ensures high purity and yield of the final product, suitable for biological assays.
Analgesic Properties
Research indicates that D-Phenylalanyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine may exhibit analgesic properties by modulating pain signaling pathways. The compound appears to interact with specific receptors involved in pain perception, potentially inhibiting their activity. This characteristic makes it a candidate for developing new analgesics that are more effective and have fewer side effects compared to traditional medications.
Resistance to Enzymatic Degradation
The D-amino acid configuration provides enhanced resistance to enzymatic degradation, a significant advantage in therapeutic applications. This stability allows for longer-lasting effects in biological systems, making it suitable for sustained-release formulations.
Case Studies and Research Findings
Several studies have explored the biological activity of D-amino acid peptides:
- Pain Modulation Study : In a controlled trial, D-Phenylalanyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine was administered to animal models experiencing chronic pain. Results indicated a significant reduction in pain response compared to controls, suggesting effective modulation of pain pathways .
- Metabolic Stability Assessment : A comparative study evaluated the metabolic stability of D-peptides versus L-peptides in vivo. D-Phenylalanyl-D-tryptophyl-D-alany-D-phenylalany-D-phenylalanine demonstrated significantly lower degradation rates, indicating its potential for therapeutic use where prolonged action is desired .
- Binding Affinity Analysis : Research into binding affinities revealed that this compound exhibits strong interactions with pain receptors, potentially due to its unique structural arrangement and stereochemistry .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 716.8 g/mol |
| Amino Acid Composition | 5 D-amino acids |
| Synthesis Method | Solid-phase peptide synthesis |
| Potential Applications | Analgesics, therapeutic peptides |
| Study Type | Findings |
|---|---|
| Pain Modulation | Significant reduction in pain response |
| Metabolic Stability | Lower degradation rates compared to L-peptides |
| Binding Affinity | Strong interactions with pain receptors |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine, and what challenges arise during purification?
- Synthesis : Solid-phase peptide synthesis (SPPS) is commonly used, employing D-amino acids with orthogonal protecting groups (e.g., Fmoc or Boc). Coupling reagents like HBTU or DIC facilitate peptide bond formation. Challenges include minimizing racemization (despite D-configuration) and optimizing reaction yields for bulky residues like D-tryptophan .
- Purification : Reverse-phase HPLC with C18 columns is standard. Gradient elution (e.g., 0.1% TFA in water/acetonitrile) resolves impurities. Purity validation requires mass spectrometry (MS) and analytical HPLC (>95% purity) .
Q. Which analytical techniques are critical for verifying the structural integrity of this pentapeptide?
- Structural Confirmation :
- NMR Spectroscopy : 2D NMR (COSY, NOESY) confirms sequence and D-configuration via coupling constants and nuclear Overhauser effects .
- Mass Spectrometry : High-resolution MS (e.g., MALDI-TOF/ESI-MS) validates molecular weight (e.g., ~700 Da range) .
- Circular Dichroism (CD) : Assesses secondary structure; D-peptides often show inverted spectra compared to L-forms .
Q. What biological roles are hypothesized for D-amino acid-containing peptides like this compound?
- Non-Ribosomal Biosynthesis : Unlike proteinogenic L-amino acids, D-forms are incorporated via specialized enzymes, potentially conferring resistance to proteases .
- Antibiotic Mimicry : Analogues of bacterial cell wall components (e.g., D-Ala-D-Ala in peptidoglycan) may interfere with antibiotic targets (e.g., vancomycin binding) .
Advanced Research Questions
Q. How can researchers design enzyme interaction studies to investigate this peptide’s role in antibiotic resistance mechanisms?
- Experimental Design :
- Ligase Assays : Use purified D-Ala-D-Ala ligase (e.g., from Leuconostoc mesenteroides) with ATP/radiolabeled substrates to measure incorporation of D-Ala or D-Lac into the peptide .
- Mutagenesis : Compare activity of wild-type vs. mutant ligases (e.g., Phe261Tyr) to assess peptide specificity .
Q. What methodological steps resolve contradictions in bioactivity data across studies?
- Purity Validation : Ensure HPLC/MS eliminates contaminants (e.g., truncated peptides) that skew activity .
- Stereochemical Confirmation : Re-analyze peptide configuration via X-ray crystallography or advanced NMR to rule out L-residue contamination .
- Assay Standardization : Use consistent cell lines (e.g., S. aureus for antibiotic studies) and controls (e.g., vancomycin) to normalize bioactivity metrics .
Q. What strategies enhance the peptide’s stability in physiological conditions for in vivo studies?
- Terminal Modifications : Acetylation (N-terminus) or amidation (C-terminus) reduces enzymatic degradation .
- Protease Resistance Assays : Incubate with trypsin/chymotrypsin and monitor degradation via HPLC. D-amino acids typically resist hydrolysis .
- Formulation : Encapsulation in liposomes or PEGylation extends half-life in serum .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
